2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide
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Overview
Description
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with amino, bromo, and oxazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide typically involves multiple steps One common approach starts with the bromination of a suitable benzamide precursorThe amino group is then added through an amination reaction under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitrobenzamide derivatives, while reduction of the bromo group would yield the corresponding hydrogen-substituted benzamide .
Scientific Research Applications
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The oxazolidinyl group can enhance the compound’s stability and solubility, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzylamine
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzyl alcohol
Uniqueness
What sets 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide apart from similar compounds is the specific combination of functional groups that confer unique chemical and biological properties. The presence of the oxazolidinyl group, in particular, enhances its stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
88698-38-8 |
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Molecular Formula |
C14H20BrN3O2 |
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)18-6-11(20-7-18)8-4-9(13(17)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H2,17,19) |
InChI Key |
KKLDMAFWZRWACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)N |
Origin of Product |
United States |
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